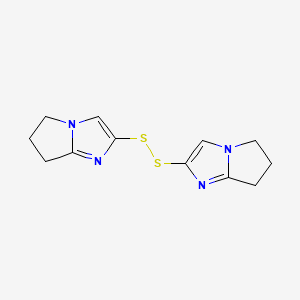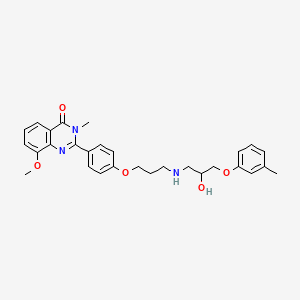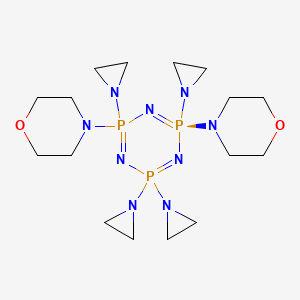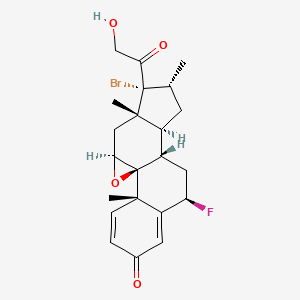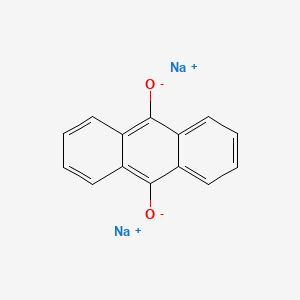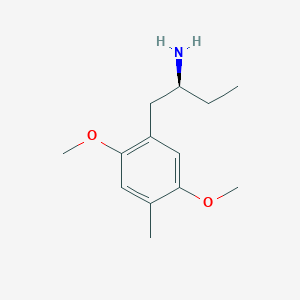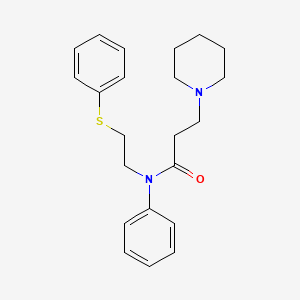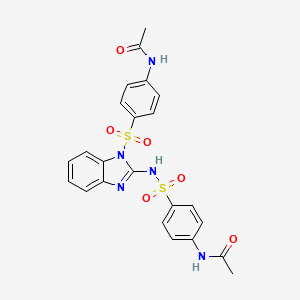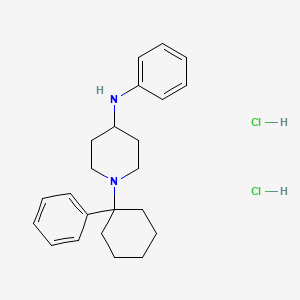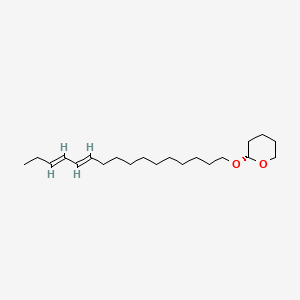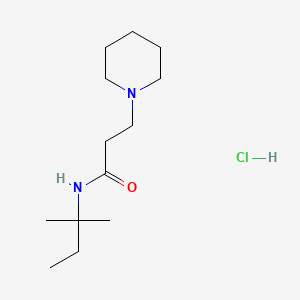
1-Piperidinepropionamide, N-tert-pentyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TR 360 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has garnered attention for its role in synthetic chemistry, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TR 360 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of TR 360.
Industrial Production Methods
In industrial settings, the production of TR 360 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to maintain consistency in the final product.
化学反応の分析
Types of Reactions
TR 360 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of TR 360 are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that promote the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of TR 360 depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
科学的研究の応用
TR 360 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of materials, coatings, and other industrial products.
作用機序
The mechanism of action of TR 360 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which TR 360 is used.
類似化合物との比較
Similar Compounds
TR 360 can be compared with other similar compounds, such as:
TR 107: Known for its potent effects on mitochondrial protease ClpP and its potential in cancer therapy.
TR 301: Used in surface preparation and mold release applications.
Uniqueness
TR 360 stands out due to its unique chemical structure and properties, which confer specific advantages in its applications. For example, its stability, reactivity, and interaction with biological targets may differ from those of similar compounds, making it a valuable tool in research and industry.
特性
CAS番号 |
96730-27-7 |
|---|---|
分子式 |
C13H27ClN2O |
分子量 |
262.82 g/mol |
IUPAC名 |
N-(2-methylbutan-2-yl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O.ClH/c1-4-13(2,3)14-12(16)8-11-15-9-6-5-7-10-15;/h4-11H2,1-3H3,(H,14,16);1H |
InChIキー |
HRGAGULHHQTXCA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NC(=O)CCN1CCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


